molecular formula C7H9N7 B14347726 (3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine CAS No. 91846-38-7

(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine

Cat. No.: B14347726
CAS No.: 91846-38-7
M. Wt: 191.19 g/mol
InChI Key: GAUWLDZVWRWPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazine ring and an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid (HNO₂) and subsequent intramolecular cyclization . This method provides a straightforward route to obtain the target compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Microwave-assisted synthesis and solid-phase synthesis are potential methods for industrial production due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include azo compounds from oxidation, hydrazine derivatives from reduction, and substituted triazine derivatives from nucleophilic substitution .

Scientific Research Applications

(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This is particularly relevant in its anticancer activity, where it induces DNA damage in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine is unique due to the presence of the ethyl group at the 3-position and the hydrazine group at the 5-position.

Properties

CAS No.

91846-38-7

Molecular Formula

C7H9N7

Molecular Weight

191.19 g/mol

IUPAC Name

(3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine

InChI

InChI=1S/C7H9N7/c1-2-4-11-5-6(12-8)9-3-10-7(5)14-13-4/h3H,2,8H2,1H3,(H,9,10,12,14)

InChI Key

GAUWLDZVWRWPQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N=CN=C2NN)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.